N-[(4-Methoxyphenyl)methylidene]hypochlorous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-4-methoxybenzenemethanimine: is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzenemethanimine, where the benzene ring is substituted with a methoxy group at the para position and a chloro group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-4-methoxybenzenemethanimine typically involves the chlorination of 4-methoxybenzenemethanimine. One common method is to react 4-methoxybenzenemethanimine with a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of N-Chloro-4-methoxybenzenemethanimine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Chloro-4-methoxybenzenemethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to an amine group, yielding 4-methoxybenzenemethanamine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-methoxybenzenemethanamine.
Substitution: Formation of various substituted benzenemethanimine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Chloro-4-methoxybenzenemethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Chloro-4-methoxybenzenemethanimine involves its interaction with various molecular targets. The chloro group can participate in electrophilic reactions, while the methoxy group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzenemethanimine: Lacks the chloro group, making it less reactive in certain reactions.
N-Chloro-4-methylbenzenemethanimine: Substitutes the methoxy group with a methyl group, altering its chemical properties.
N-Chloro-4-hydroxybenzenemethanimine: Substitutes the methoxy group with a hydroxyl group, affecting its solubility and reactivity.
Uniqueness: N-Chloro-4-methoxybenzenemethanimine is unique due to the presence of both the chloro and methoxy groups, which confer distinct reactivity and stability characteristics. This combination makes it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
112129-06-3 |
---|---|
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
N-chloro-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C8H8ClNO/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,1H3 |
InChI-Schlüssel |
BBJVHKIWJPIEDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.